3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole
Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications .
Synthesis Analysis
Thiazoles can be synthesized from appropriately substituted benzaldehyde and thiosemicarbazide . The mixture is refluxed in ethanol for a few hours, after which the precipitated product is filtered, dried, and recrystallized from the ethanol .Molecular Structure Analysis
Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles can react with different aromatic aldehydes to form various derivatives . These reactions are typically carried out in absolute ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary depending on the specific compound. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that thiazole derivatives can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways .
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activity and promote growth in certain plants .
Action Environment
The activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They are also being evaluated for their anticancer actions . This suggests that thiazoles, including potentially “3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole”, could have promising future applications in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to have a wide range of pharmacological activities, such as antidiabetic, CNS depressant, antitumor and anthelmintic, analgesic, anticancer, antifilarial, antifungal, and antibacterial . These activities suggest that 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Some thiazole derivatives have been found to exhibit antifungal activity, suggesting that they may influence cell function For instance, they may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit different effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c1-2-10-5(6-1)4-7-3-8-9-4/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEGFRJBAYCOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340241-97-5 | |
Record name | 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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